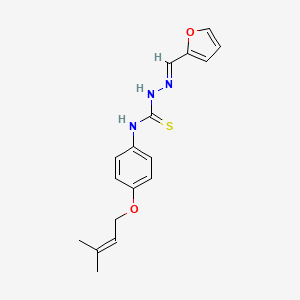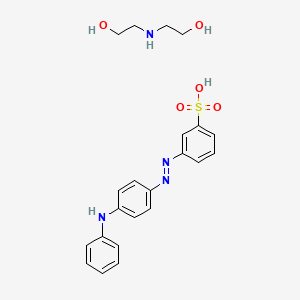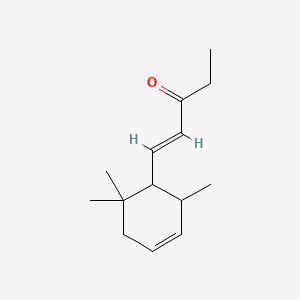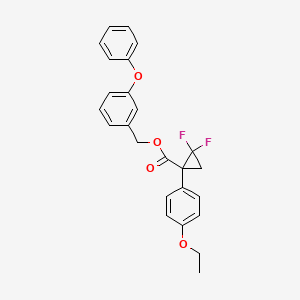
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyclopropane ring, phenoxyphenyl, and ethoxyphenyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is often synthesized through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper.
Introduction of the Difluoro Group: The difluoro groups can be introduced via halogenation reactions using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Phenoxyphenyl and Ethoxyphenyl Groups: These groups are usually attached through nucleophilic substitution reactions, where phenoxyphenyl and ethoxyphenyl halides react with the cyclopropane intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace halogen atoms or other leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology
Pesticides: The compound’s structure is similar to that of certain pyrethroids, making it a potential candidate for developing new insecticides.
Biochemical Probes: It can be used as a probe to study enzyme activities and biochemical pathways.
Medicine
Drug Development: The compound’s unique structure allows it to interact with specific biological targets, making it a potential lead compound for developing new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: As a potential pesticide, it can help in protecting crops from pests.
Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. For example, as a potential pesticide, it may target the nervous system of insects, disrupting their normal function and leading to their death.
類似化合物との比較
Similar Compounds
Permethrin: A widely used pyrethroid insecticide with a similar phenoxyphenyl structure.
Cypermethrin: Another pyrethroid with a comparable cyclopropane ring and phenoxyphenyl group.
Uniqueness
Structural Complexity: The presence of both difluoro and ethoxyphenyl groups makes (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate unique compared to other pyrethroids.
Its unique structure allows for a broader range of applications in various fields, from agriculture to medicine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
特性
CAS番号 |
63935-36-4 |
|---|---|
分子式 |
C25H22F2O4 |
分子量 |
424.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 1-(4-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22F2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
InChIキー |
CTRZUQGGDHKYLP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


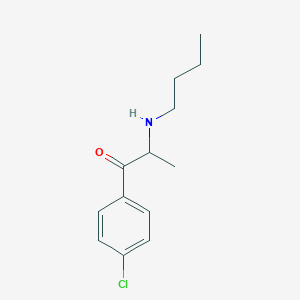
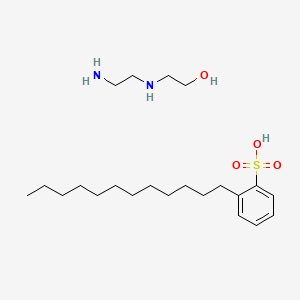
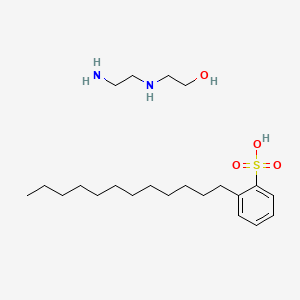

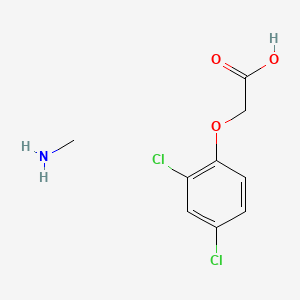
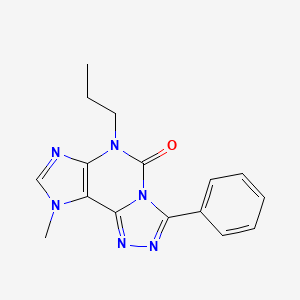
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
